

Computational Modeling of 1-(ethoxymethyl)-1H-pyrazole Interactions

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Compound of Interest

Compound Name:	1-(ethoxymethyl)-1H-pyrazole
CAS No.:	116307-87-0
Cat. No.:	B3346246

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Content Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary: The N-Substituted Challenge

The **1-(ethoxymethyl)-1H-pyrazole** moiety represents a critical case study in heterocyclic modeling. Unlike unsubstituted pyrazoles, the N1-ethoxymethyl substitution locks the tautomeric state, preventing the proton transfer typical of the 1H-pyrazole core. However, it introduces a hemiaminal ether linkage (

) with high rotational freedom and specific electrostatic liabilities.

Successful modeling requires a multi-scale approach: Quantum Mechanics (QM) to resolve the ether-tail conformational energy landscape, Molecular Mechanics (MM) for solvation dynamics, and Structure-Activity Relationship (SAR) profiling to predict metabolic stability (dealkylation).

Quantum Mechanical (QM) Characterization

Before docking or dynamics, the ligand's electronic structure must be rigorously defined. Standard force fields often poorly estimate the torsional barriers of the

anomeric linkage without QM-derived corrections.

Geometry Optimization & Electrostatics

Objective: Generate accurate partial charges (RESP) and validate the hemiaminal ether geometry.

- Theory Level: DFT at B3LYP/6-311++G(d,p) is recommended for organic conformational analysis.
- Solvation Model: IEFPCM (Implicit Solvation) with water () to mimic physiological conditions.

Protocol:

- Conformational Scan: Perform a relaxed potential energy surface (PES) scan around the dihedral angle.
 - Insight: This bond often exhibits an anomeric effect, favoring gauche conformations that standard force fields (like GAFF) might miss.
- ESP Calculation: Calculate the Electrostatic Potential (ESP) map.
 - Critical Observation: The ethoxymethyl oxygen acts as a weak H-bond acceptor, while the Pyrazole N2 (pyridine-like) is a strong acceptor. The N1 position is blocked, eliminating H-bond donor capacity.

Frontier Molecular Orbitals (FMO)

Calculate HOMO/LUMO gaps to predict reactivity. The N-substitution increases the electron density of the pyrazole ring, making the C4 position more nucleophilic and susceptible to metabolic oxidation.

Molecular Docking Strategy

When docking **1-(ethoxymethyl)-1H-pyrazole** derivatives into protein targets (e.g., Kinases, ADH), the flexibility of the ethoxymethyl tail is the primary variable.

Target Selection & Grid Generation

- Receptor: Alcohol Dehydrogenase (ADH) or specific Kinases (e.g., EGFR) where pyrazoles are common scaffolds.
- Grid Box: Center on the active site but expand the radius (20 Å) to accommodate the flexible tail.

The "Anchor & Flail" Docking Protocol

Causality: The rigid pyrazole ring often acts as an "anchor" (pi-stacking/coordination), while the ethoxymethyl group acts as a "flail," exploring solvent-exposed pockets.

Step-by-Step Workflow:

- Ligand Prep:
 - Fix tautomer state: N1 is substituted; N2 is the only proton acceptor.
 - Generate 50+ conformers focusing on the ether tail rotations.
- Docking Run (e.g., AutoDock Vina / Glide):
 - Set exhaustiveness = 32 (high) to sample the tail flexibility.
 - Constraint: If the target has a hinge region (kinases), apply a positional constraint on the Pyrazole N2 to mimic known binding modes (e.g., Celecoxib-like).
- Interaction Filtering:
 - Filter poses where the Ether Oxygen is within 3.5 Å of a backbone amide or structural water (H-bond potential).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the ethoxymethyl group remains bound or is displaced by solvent competition.

Force Field Parameterization

Trustworthiness Check: Do not use generic parameters for the

linkage.

- Recommended:GAFF2 (General Amber Force Field) with partial charges derived from the QM RESP fit (Step 2.1).
- Validation: Compare the GAFF2 dihedral energy profile of the ether tail against your DFT PES scan. If they deviate by >2 kcal/mol, fit a custom torsion parameter.

Simulation Setup

- System: Ligand-Protein complex + TIP3P Water box + 0.15M NaCl.
- Ensemble: NPT (Constant Pressure/Temp) at 310 K.
- Duration: Minimum 100 ns. The flexible tail requires longer sampling to converge.

Key Analysis Metrics

Metric	Description	Success Criteria
RMSD (Ligand)	Root Mean Square Deviation of the ligand heavy atoms.	Stable plateau < 2.0 Å indicates reliable binding.
RMSF (Tail)	Fluctuation of the ethoxymethyl atoms vs the pyrazole core.	High RMSF at the tail is acceptable if the core remains stable.
H-Bond Occupancy	% time the Ether Oxygen forms H-bonds.	>40% occupancy suggests a structural role; <10% implies solvent exposure.
SASA	Solvent Accessible Surface Area.	A decrease in SASA upon binding confirms hydrophobic burial of the ethyl group.

ADMET & Reactivity Modeling

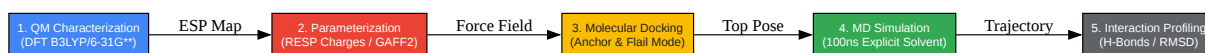
The 1-(ethoxymethyl) group is chemically labile (acid-sensitive).

- **Metabolic Stability:** Use CYP450 modeling (e.g., SMARTCyp) to predict the site of metabolism. The methylene bridge () is a hotspot for oxidative dealkylation (N-dealkylation).
- **Solubility (LogS):** The ethoxymethyl group generally improves solubility compared to N-alkyl chains due to the oxygen atom. Calculate LogP/LogS to confirm drug-likeness.

Visualization of Workflows

The following diagrams illustrate the logical flow of the computational campaign and the interaction topology.

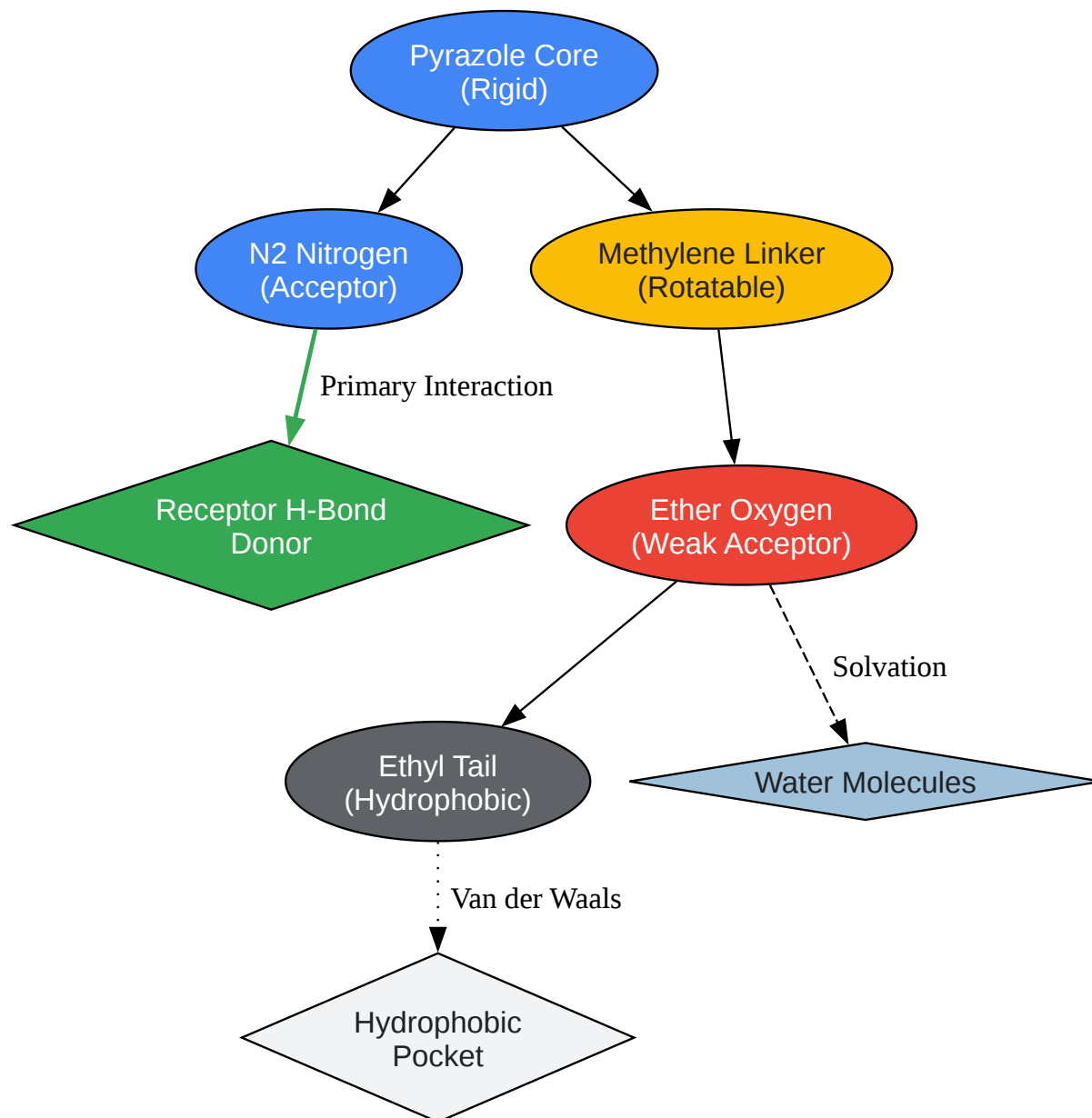
Diagram 1: Computational Pipeline



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Caption: End-to-end workflow for validating **1-(ethoxymethyl)-1H-pyrazole** interactions, ensuring electronic accuracy propagates to dynamic simulations.

Diagram 2: Interaction Topology Map



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Caption: Topology map highlighting the dual nature of the ligand: the rigid N2-anchor and the flexible, solvated ethoxymethyl tail.

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